2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-nitrophenyl)acetamide
Beschreibung
2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-nitrophenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with an amino group at position 4 and an oxo group at position 3. A thioether linkage connects this triazine moiety to an acetamide group, which is further substituted with a 3-nitrophenyl aromatic ring.
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O4S/c12-16-10(19)5-13-15-11(16)22-6-9(18)14-7-2-1-3-8(4-7)17(20)21/h1-5H,6,12H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRPUDLXANPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-nitrophenyl)acetamide is a member of the triazine family, characterized by its unique structural features that include a triazine ring and a nitrophenyl acetamide moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-nitrophenyl)acetamide |
| Molecular Formula | CHNOS |
| Molecular Weight | 312.32 g/mol |
| CAS Number | [To be determined] |
Antimicrobial Activity
Research has indicated that compounds containing triazine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazine can inhibit the growth of various bacterial strains. The activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- In Vitro Studies : In vitro assays demonstrated that similar triazine compounds exhibit minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. For example:
- Compound A : MIC = 32 µg/mL against Staphylococcus aureus.
- Compound B : MIC = 16 µg/mL against Escherichia coli.
Antitumor Activity
The potential antitumor activity of this compound has also been explored. The presence of the nitrophenyl group is thought to enhance cytotoxic effects on cancer cells.
- Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), compounds similar to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-nitrophenyl)acetamide showed promising results:
- IC values ranged from 10 µM to 25 µM.
- Mechanisms of action include induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Compounds with a triazine core have been studied for their anti-inflammatory properties.
- Mechanistic Insights : The anti-inflammatory effects are often linked to inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). In animal models, administration resulted in reduced swelling and pain in induced inflammation scenarios.
The biological activity of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-nitrophenyl)acetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors affecting signal transduction pathways related to inflammation and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes in rapidly dividing cells.
Case Studies
Several studies have highlighted the biological potential of triazine derivatives:
- Study on Antimicrobial Activity :
- Antitumor Research :
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and inferred physicochemical properties between the target compound and its analogs:
Q & A
Basic: What are the optimal synthetic conditions for maximizing yield and purity of this compound?
Answer:
The synthesis typically involves multi-step reactions with critical parameters:
- Solvent selection : Ethanol or methanol under reflux (80–90°C) is preferred for nucleophilic substitution steps .
- Reaction time : 2–6 hours, monitored by TLC to ensure completion .
- Purification : Recrystallization from solvents like ethanol or acetic acid improves purity (>95%) .
Methodological tip : Use Design of Experiments (DOE) to systematically vary temperature, solvent ratios, and reaction times. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Structural confirmation : ¹H/¹³C NMR for functional group analysis (e.g., amide peaks at ~165–170 ppm, nitro group signals at ~150 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurity profiling .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains and controls .
- Structural analogs : Compare activity with structurally similar compounds (e.g., thienopyrimidine or oxadiazole derivatives) to identify pharmacophore contributions .
Example table :
| Analog Compound | Structural Feature | Reported Activity |
|---|---|---|
| Thienopyrimidine Derivative A | Thieno[2,3-d]pyrimidine core | Antiviral (IC₅₀ = 2.1 μM) |
| Oxadiazole Compound B | Oxadiazole ring | Antifungal (MIC = 8 μg/mL) |
Advanced: What computational strategies support mechanistic studies of its reactivity?
Answer:
- Reaction path modeling : Use density functional theory (DFT) to map energy barriers for key steps (e.g., thioether bond formation) .
- Molecular docking : Predict binding interactions with biological targets (e.g., enzymes like dihydrofolate reductase) using AutoDock Vina .
Case study : A triazine-thioacetamide analog showed improved binding affinity (ΔG = -9.2 kcal/mol) via π-π stacking with aromatic residues .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize derivatives with variations in the triazinone ring (e.g., substituents at position 4) or nitrophenyl group (e.g., meta vs. para substitution) .
- Biological testing : Prioritize assays based on hypothesized targets (e.g., kinase inhibition assays if the scaffold resembles ATP-binding motifs) .
Key finding : The 3-nitrophenyl group enhances electron-withdrawing effects, critical for stabilizing ligand-receptor interactions .
Advanced: What methodologies address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion and controlled release .
Advanced: How to troubleshoot inconsistent yields in scale-up synthesis?
Answer:
- Process optimization : Implement flow chemistry for exothermic steps (e.g., thioacetamide coupling) to improve heat dissipation .
- Byproduct analysis : LC-MS to identify side products (e.g., over-oxidation of thio groups) and adjust stoichiometry .
Data-driven approach : Machine learning models trained on reaction databases can predict optimal scaling parameters (e.g., solvent volume ratios) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
